Cas no 216236-34-9 ((2S)-1-(Methylthio)propan-2-amine Hydrochloride)

(2S)-1-(Methylthio)propan-2-amine Hydrochloride is a chiral amine derivative with a methylthio substituent, commonly employed in pharmaceutical and organic synthesis. Its stereospecific (S)-configuration makes it valuable for asymmetric synthesis and chiral auxiliary applications. The hydrochloride salt enhances stability and solubility, facilitating handling and storage. This compound is particularly useful in the preparation of bioactive molecules, including APIs and agrochemical intermediates, due to its reactivity as a nucleophile and its ability to introduce sulfur-containing functionalities. High purity and consistent quality ensure reliable performance in research and industrial processes. Its structural features also make it a candidate for studying enzyme inhibition and receptor modulation.
(2S)-1-(Methylthio)propan-2-amine Hydrochloride structure
216236-34-9 structure
Product Name:(2S)-1-(Methylthio)propan-2-amine Hydrochloride
CAS No:216236-34-9
MF:C4H12ClNS
MW:141.66277885437
CID:5049942
Update Time:2025-06-28

(2S)-1-(Methylthio)propan-2-amine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Propanamine, 1-(methylthio)-, hydrochloride (1:1), (2S)-
    • (2S)-1-(Methylthio)propan-2-amine Hydrochloride
    • Inchi: 1S/C4H11NS.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m0./s1
    • InChI Key: BODNRDNBUKVYSE-WCCKRBBISA-N
    • SMILES: C(SC)[C@@H](N)C.Cl

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Additional information on (2S)-1-(Methylthio)propan-2-amine Hydrochloride

Introduction to (2S)-1-(Methylthio)propan-2-amine Hydrochloride (CAS No. 216236-34-9)

(2S)-1-(Methylthio)propan-2-amine Hydrochloride, with the CAS number 216236-34-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, belonging to the class of amino alcohols, has garnered attention due to its unique structural properties and potential applications in drug development. The (2S)-configuration of the amine group plays a crucial role in determining its biological activity, making it a valuable candidate for further investigation.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for its use in pharmaceutical formulations. This solubility profile makes it particularly suitable for intravenous and oral administration, facilitating its integration into various therapeutic strategies.

In recent years, there has been growing interest in the development of chiral drugs, where the stereochemistry of a molecule significantly influences its pharmacological effects. The (S)-enantiomer of 1-(Methylthio)propan-2-amine has shown promise in preclinical studies, particularly in the context of central nervous system (CNS) disorders. Research indicates that the (S)-configuration may offer improved selectivity and reduced side effects compared to its racemic counterpart.

The methylthio group present in the molecule is another key feature that contributes to its biological activity. This moiety has been identified as a potential pharmacophore in several bioactive compounds, influencing interactions with biological targets such as enzymes and receptors. The incorporation of this group into drug candidates can enhance binding affinity and specificity, leading to more effective therapeutic outcomes.

Current research is exploring the potential applications of (2S)-1-(Methylthio)propan-2-amine Hydrochloride in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have demonstrated that this compound can modulate neurotransmitter systems, potentially offering a new avenue for therapeutic intervention. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for CNS-targeted therapies.

The synthesis of high-purity (2S)-1-(Methylthio)propan-2-amine Hydrochloride is a challenging but essential task for researchers. Advanced synthetic techniques, including asymmetric hydrogenation and chiral resolution methods, are employed to achieve the desired enantiomeric purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical use.

In clinical trials, (2S)-1-(Methylthio)propan-2-amine Hydrochloride has shown encouraging results in animal models of CNS disorders. Its ability to improve cognitive function and reduce inflammation has led to further investigation into its potential as a therapeutic agent. However, additional studies are needed to fully understand its safety profile and optimal dosing regimen.

The pharmacokinetic properties of this compound are also under scrutiny. Understanding how it is metabolized and eliminated by the body is crucial for developing effective dosing strategies and minimizing potential side effects. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to study these properties in detail.

The future directions of research on (2S)-1-(Methylthio)propan-2-amine Hydrochloride are promising. Scientists are exploring novel derivatives of this compound that may enhance its therapeutic efficacy while reducing toxicity. Additionally, computational modeling techniques are being employed to predict how different structural modifications will affect its biological activity.

In conclusion, (2S)-1-(Methylthio)propan-2-amine Hydrochloride is a compound with significant potential in pharmaceutical development. Its unique structural features and biological activity make it a valuable candidate for treating various diseases, particularly those affecting the central nervous system. As research continues to uncover new applications and optimize its synthesis, this compound is poised to play an important role in future medical treatments.

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